Cas no 683232-43-1 (3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide)

3-(2,5-Dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a specialized chemical compound featuring a benzamide core functionalized with both a succinimide (2,5-dioxopyrrolidin-1-yl) and a methyl-substituted isoindole-1,3-dione moiety. This structure confers reactivity as a bifunctional linker, enabling applications in bioconjugation and crosslinking due to its electrophilic carbonyl groups. The succinimide ester group facilitates selective acylation reactions with nucleophiles such as amines, while the isoindole-dione component enhances stability and solubility in organic media. Its rigid aromatic framework ensures precise spatial control in molecular design, making it valuable for synthesizing targeted probes or modified biomolecules. Suitable for controlled derivatization in peptide and protein chemistry.
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide structure
683232-43-1 structure
Product Name:3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
CAS No:683232-43-1
MF:C20H15N3O5
MW:377.350204706192
CID:5923557
PubChem ID:7157919
Update Time:2025-05-24

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)-3-(2,5-dioxo-1-pyrrolidinyl)-
    • 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
    • F1105-0086
    • 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
    • 683232-43-1
    • AKOS024602818
    • AB00673249-01
    • Oprea1_382685
    • 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
    • Inchi: 1S/C20H15N3O5/c1-22-19(27)13-6-3-7-14(17(13)20(22)28)21-18(26)11-4-2-5-12(10-11)23-15(24)8-9-16(23)25/h2-7,10H,8-9H2,1H3,(H,21,26)
    • InChI Key: XTNRSZISZTVWSF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC2=C1C(=O)N(C)C2=O)(=O)C1=CC=CC(N2C(=O)CCC2=O)=C1

Computed Properties

  • Exact Mass: 377.10117059g/mol
  • Monoisotopic Mass: 377.10117059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 719
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.515±0.06 g/cm3(Predicted)
  • Boiling Point: 602.7±40.0 °C(Predicted)
  • pka: 11.67±0.20(Predicted)

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide Pricemore >>

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Additional information on 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

3-(2,5-Dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

The compound with CAS No. 683232-43-1, known as 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzamide moiety and a 2,5-dioxopyrrolidine ring system. The benzamide group is a common structural motif in many bioactive compounds, often contributing to their pharmacological properties. The isoindole ring system further enhances the molecule's versatility and reactivity.

Recent studies have highlighted the importance of such compounds in drug discovery and development. For instance, researchers have explored the potential of benzamide derivatives in targeting specific enzymes and receptors involved in various diseases. The isoindole moiety in this compound has been shown to exhibit interesting biological activities, including anti-inflammatory and anti-cancer properties. This makes the compound a promising candidate for further investigation in medicinal chemistry.

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves a series of carefully designed reactions that ensure the formation of the desired stereochemistry and functional groups. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic asymmetric synthesis, has significantly improved the efficiency and yield of this process. These methods are not only environmentally friendly but also align with the principles of green chemistry.

In terms of applications, this compound has shown potential in materials science as well. Its unique structure allows for the formation of stable complexes with metal ions, making it a valuable component in the development of coordination polymers and metalloorganic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. Recent research has demonstrated that incorporating such compounds into MOFs can enhance their stability and selectivity for specific gas molecules.

Furthermore, the benzamide group in this compound plays a crucial role in its interaction with biological systems. Studies have shown that this group can act as a bioisostere for other functional groups, enabling the design of more potent and selective drugs. The isoindole moiety adds another layer of complexity to the molecule's interactions with biological targets, potentially leading to improved pharmacokinetic properties.

From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure of this compound. These methods provide detailed insights into the molecular architecture and help validate the synthetic procedures used to prepare it. Additionally, computational chemistry tools have been employed to study the electronic properties and reactivity of this compound at the molecular level.

In conclusion, 3-(2,5-dioxopyrrolidin-1-y)-N-(2-methyl_1_3_dioxo_2_3_dihydro_1H_isoindol_4_yl)benzamide is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As new research continues to uncover its potential uses, this compound is likely to play an increasingly important role in advancing our understanding of organic chemistry and its practical applications.

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